molecular formula C18H18Cl2N2O2 B2676093 2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide CAS No. 1421494-69-0

2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide

Cat. No. B2676093
CAS RN: 1421494-69-0
M. Wt: 365.25
InChI Key: HSCHCRRYIXEBJJ-UHFFFAOYSA-N
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Description

2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine carboxamides. It is also known as A-438079 and has been extensively studied for its potential use in various scientific research applications. The compound has shown promising results in the treatment of various diseases and disorders, and its mechanism of action has been studied in detail.

Scientific Research Applications

Antiobesity Activity and CB1 Receptor Antagonism

Research indicates that analogues of diaryl dihydropyrazole-3-carboxamides, including compounds structurally related to 2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide, have been evaluated for their potential in appetite suppression and body weight reduction. These compounds exhibit significant in vivo antiobesity activity, attributed to their antagonism of the CB1 receptor. Molecular modeling studies have highlighted interactions with the CB1 receptor similar to those of known compounds like rimonabant and SLV-319 (Srivastava et al., 2007).

Synthesis and Derivatives

A study focusing on the efficient synthesis of novel morpholin-2-one derivatives, which include the core structure of 2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide, developed a one-pot procedure utilizing glycolaldehyde dimer with various alpha-amino acids and isocyanides (Kim et al., 2001).

Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which share structural similarity with 2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide, have been identified as important intermediates that inhibit tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).

Development of Polyesteramides with Functional Groups

Research into morpholine-2,5-dione derivatives, closely related to the compound , led to the synthesis of polyesteramides with various functional groups. These compounds were obtained through the ring-opening copolymerization, demonstrating potential applications in materials science (Veld et al., 1992).

Corrosion Inhibition Properties

Studies on morpholine and piperazine-based carboxamide derivatives, including structures akin to 2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide, have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic medium. These compounds were found to form protective films on the steel surface, suggesting their utility in corrosion prevention (Nnaji et al., 2017).

Antitumor Activity

Synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, structurally related to 2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide, showed significant inhibitory capacity against the proliferation of certain cancer cell lines, highlighting potential antitumor applications (Ji et al., 2018).

properties

IUPAC Name

2-(3,5-dichlorophenyl)-N-(2-methylphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-12-4-2-3-5-16(12)21-18(23)22-6-7-24-17(11-22)13-8-14(19)10-15(20)9-13/h2-5,8-10,17H,6-7,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCHCRRYIXEBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide

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